molecular formula C8H17NO2 B13341468 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol

3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol

Cat. No.: B13341468
M. Wt: 159.23 g/mol
InChI Key: YUBABKIXKVORIL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are used in various fields of chemistry and medicine. The presence of the azetidine ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

Industrial production of 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol may involve scalable synthetic routes that ensure high yield and purity. Green and cost-effective methods, such as the use of microchannel reactors for oxidation reactions, are often employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azetidine ring can be reduced to form saturated amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are used.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) and PBr₃ (Phosphorus tribromide) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the azetidine ring forms saturated amines.

Scientific Research Applications

3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol is unique due to the presence of the 2,2-dimethylpropan-1-ol moiety, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C8H17NO2/c1-8(2,5-10)6-11-7-3-9-4-7/h7,9-10H,3-6H2,1-2H3

InChI Key

YUBABKIXKVORIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)COC1CNC1

Origin of Product

United States

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